1-(4-Methoxyphenyl)-2-((4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone
Description
This compound features a 4-methoxyphenyl group linked to a piperazine ring, which is connected via a 2-oxoethyl chain to a thiazole-thioether-ethanone scaffold. The structure combines methoxy-substituted aromatic systems, a piperazine moiety (common in CNS-targeting drugs), and a thiazole-thioether motif (implicated in redox activity and metal coordination).
Properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-31-21-7-3-18(4-8-21)23(29)17-34-25-26-19(16-33-25)15-24(30)28-13-11-27(12-14-28)20-5-9-22(32-2)10-6-20/h3-10,16H,11-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMDLFGHVGWCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Methoxyphenyl)-2-((4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)ethanone is a complex organic molecule that incorporates both piperazine and thiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.54 g/mol. The structure features a piperazine ring linked to a thiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazole and piperazine structures. For instance, derivatives of thiazole have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound has been evaluated for its inhibitory effects on these cell lines.
The results indicate that the compound exhibits selective cytotoxicity towards MDA-MB-231 cells with an IC50 value of 1.4 µM, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit various protein kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The presence of the thiazole moiety is often linked to the induction of apoptosis in cancer cells, which may be mediated through mitochondrial pathways.
- Antioxidant Activity : Some studies suggest that thiazole derivatives can scavenge free radicals, providing a protective effect against oxidative stress in cells.
Pharmacological Studies
Pharmacological studies have demonstrated that piperazine derivatives exhibit a range of activities:
- Serotonin Receptor Modulation : Compounds similar to the one have been shown to bind effectively to serotonin receptors (5-HT1A and 5-HT2A), influencing mood and anxiety levels.
Table: Serotonin Receptor Affinity
| Compound | Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Piperazine Derivative | 5-HT1A | Ki < 10 nM | |
| Piperazine Derivative | 5-HT2A | Ki < 20 nM |
Case Studies
Several case studies have documented the therapeutic applications of similar compounds:
- Case Study on Anticancer Activity : A study involving the administration of thiazole-piperazine derivatives showed significant tumor regression in animal models, highlighting their potential for further development as anticancer agents.
- Case Study on Neurological Effects : Research into piperazine derivatives has indicated potential benefits in treating anxiety disorders due to their interaction with serotonin receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
Structural Variations :
- Aryl Substituents : The target compound’s dual 4-methoxyphenyl groups distinguish it from analogs with halogenated (e.g., 4-fluorophenyl in ) or trifluoromethylphenyl () substituents. Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to halogenated analogs .
- Heterocyclic Cores : Unlike benzothiazole-triazole hybrids (), the target compound’s thiazole-thioether system may confer distinct electronic properties, influencing redox behavior or enzyme inhibition .
Synthetic Routes :
- The target compound’s thioether linkage likely involves nucleophilic substitution between a thiolate (from thiazole) and α-halogenated ketone, akin to methods in .
- By contrast, triazole-containing analogs () require Huisgen cycloaddition or hydrazine coupling, indicating divergent synthetic complexity .
Biological Activities: THPA6 () demonstrates significant anti-inflammatory activity, suggesting that the thiazole-hydrazono motif is critical for this action. The target compound’s thioether-ethanone group may modulate similar pathways .
However, the methoxy groups may counterbalance this by improving solubility in lipid membranes .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can researchers validate each step?
The synthesis typically involves multi-step organic reactions, including:
- Thioether linkage formation : Reacting a thiol-containing intermediate (e.g., 2-mercaptothiazole derivative) with a bromo- or chloroethanone precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperazine coupling : Introducing the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution or reductive amination, often using Pd-catalyzed cross-coupling for regioselectivity .
- Ketone functionalization : Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach aromatic groups .
Validation : Monitor reaction progress via TLC and confirm intermediate structures using / NMR. Final purity is assessed via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR Spectroscopy : NMR identifies methoxy protons (δ 3.8–4.0 ppm) and piperazine/aromatic protons. NMR confirms carbonyl (C=O, ~190 ppm) and thiazole/thioether carbons .
- X-ray Crystallography : Resolves bond lengths (e.g., C–S: ~1.75–1.82 Å) and dihedral angles to validate spatial arrangement .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 525.18) .
Q. What are the key stability considerations during storage?
- Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the thioether group.
- Avoid prolonged exposure to light due to the photosensitive thiazole ring .
Advanced Research Questions
Q. How can researchers optimize the thioether linkage formation to improve yield?
- Methodology : Screen solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N). DMF enhances nucleophilicity of the thiol group, increasing yields to ~85% .
- Troubleshooting : If side products dominate, use excess thiol (1.5 eq.) and monitor temperature (60–80°C) to suppress disulfide formation .
Q. How to resolve contradictions in NMR data for piperazine proton environments?
- Issue : Dynamic rotation of the piperazine ring causes signal splitting or broadening.
- Solution : Acquire spectra at low temperature (−40°C) to "freeze" conformers. Alternatively, use -labeled analogs for 2D HSQC NMR to assign peaks .
Q. What strategies are effective for analyzing SAR against biological targets (e.g., enzymes)?
- Step 1 : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) .
- Step 2 : Test inhibitory activity via enzyme assays (e.g., IC₅₀ determination for kinases). Use molecular docking to correlate substituent effects with binding affinity .
Q. How to address low solubility in pharmacological assays?
- Approach : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the phenyl ring or formulate as a hydrochloride salt. Solubility in PBS (pH 7.4) improves from <0.1 mg/mL to >2 mg/mL .
Q. What are the common side reactions during piperazine functionalization?
- Observation : N-alkylation instead of N-arylation due to competing pathways.
- Mitigation : Use Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos) to favor C–N bond formation. Monitor via NMR for byproduct detection .
Data Analysis & Experimental Design
Q. How to cross-validate crystallographic and computational structural models?
- Protocol : Compare X-ray-derived torsion angles (e.g., C–C–N–C: 120–130°) with DFT-optimized geometries (B3LYP/6-31G* basis set). RMSD values <0.5 Å confirm accuracy .
Q. What statistical methods are recommended for analyzing biological activity data?
- Dose-response curves : Fit using nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀.
- Multivariate analysis : PCA or PLS-DA to identify structural features correlated with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
